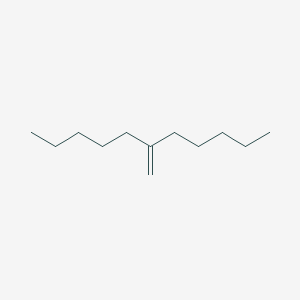

6-Methyleneundecane

Description

Properties

CAS No. |

17799-46-1 |

|---|---|

Molecular Formula |

C12H24 |

Molecular Weight |

168.32 g/mol |

IUPAC Name |

6-methylideneundecane |

InChI |

InChI=1S/C12H24/c1-4-6-8-10-12(3)11-9-7-5-2/h3-11H2,1-2H3 |

InChI Key |

XEFKBSJQOZGUTE-UHFFFAOYSA-N |

SMILES |

CCCCCC(=C)CCCCC |

Canonical SMILES |

CCCCCC(=C)CCCCC |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural Isomers and Derivatives

6-Methyleneundecane belongs to a family of undecane derivatives with varying substituents. Below is a comparative analysis of its structural analogs:

*Estimated based on similar compounds.

Key Differences :

- This compound is an unsaturated alkene , enabling participation in radical polymerization, unlike saturated analogs (e.g., 6-methylundecane).

- Substitution position (e.g., 2-methyl vs. 6-methyl) significantly affects physical properties. For example, 2-methylundecane has a lower boiling point due to reduced branching symmetry.

- Multi-methyl derivatives (e.g., 5,5-dimethylundecane) exhibit higher molecular weights and hydrophobicity, limiting their solubility in polar solvents.

Copolymerization Behavior

This compound demonstrates unique reactivity in copolymerization compared to other α-olefins:

Comparison with Other α-Olefins and Alkenes:

Critical Insights :

- Alternating Copolymers: this compound’s electron-deficient double bond promotes alternating insertion with electron-rich monomers (e.g., acrylates), a behavior less pronounced in non-conjugated alkenes like 1-hexene.

- Applications : Copolymers with maleic anhydride, when modified with linear amines/alcohols, exhibit pour point depressant properties, making them valuable in lubricant additives.

Physicochemical Properties

Notes:

Q & A

Q. What criteria should guide the selection of analytical techniques for quantifying trace impurities in this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.